molecular formula C8H10FN3O5 B13007121 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B13007121
M. Wt: 247.18 g/mol
InChI Key: JVUOBMOHFKDKDS-VYNVVFCLSA-N
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Description

2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that features a unique combination of a tetrahydrofuran ring and a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. The key steps include the formation of the tetrahydrofuran ring and the subsequent introduction of the triazine moiety. Common synthetic routes may involve:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazine Ring: This step often involves nucleophilic substitution reactions where a suitable triazine precursor is reacted with the tetrahydrofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.

    Substitution: The fluorine atom and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the triazine ring can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic interactions and metabolic pathways.

    Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-((2R,3S,4R,5R)-3-Hydroxy-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the fluorine atom.

    2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-trione: Similar structure but with an additional carbonyl group.

Uniqueness

The presence of the fluorine atom in 2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione imparts unique chemical properties, such as increased stability and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C8H10FN3O5

Molecular Weight

247.18 g/mol

IUPAC Name

2-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H10FN3O5/c9-5-6(15)3(2-13)17-7(5)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16)/t3-,5+,6-,7-/m1/s1

InChI Key

JVUOBMOHFKDKDS-VYNVVFCLSA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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